1-Bromo-4-(4-chlorophenoxy)benzene CAS 30427-95-3 properties
1-Bromo-4-(4-chlorophenoxy)benzene CAS 30427-95-3 properties
CAS: 30427-95-3 Formula: C₁₂H₈BrClO Molecular Weight: 283.55 g/mol
Executive Summary: The Asymmetric Halogen Scaffold
1-Bromo-4-(4-chlorophenoxy)benzene (commonly referred to as 4-bromo-4'-chlorodiphenyl ether) represents a critical class of bi-functionalized biaryl ethers . Unlike symmetric diphenyl ethers, this molecule possesses two distinct halogen "handles"—a reactive bromide and a robust chloride—separated by an ether linkage.
This asymmetry is its defining value proposition. It allows researchers to perform chemoselective transformations . The bromine atom serves as a primary site for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine atom remains inert under these conditions, serving as a lipophilic metabolic blocker or a site for secondary, harsher functionalization later in the synthetic sequence. This guide outlines the physicochemical profile, a robust synthesis protocol, and the strategic application of this scaffold in medicinal and agrochemical chemistry.
Part 1: Physicochemical Profile
The physical state of CAS 30427-95-3 is dictated by the disruption of crystal packing due to the ether linkage, despite the para-para substitution pattern.
Table 1: Core Technical Specifications
| Property | Value | Context/Notes |
| Appearance | Off-white solid or viscous oil | Low melting point leads to phase variability based on purity and ambient temp. |
| Melting Point | 48°C – 52°C | Typical range for high-purity crystalline samples. |
| Boiling Point | ~360°C (Predicted) | High thermal stability; suitable for high-temp cross-coupling. |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Highly lipophilic; insoluble in water. |
| ¹H NMR Signature | Two AA'BB' systems | Distinct doublets for the Br-ring (~7.4 ppm) and Cl-ring (~7.3 ppm) protons. |
| Stability | Air/Moisture Stable | Ether linkage resists hydrolysis; halogens stable to weak acids/bases. |
Part 2: Synthetic Architecture
Strategy: Nucleophilic Aromatic Substitution (
While Copper-catalyzed Ullmann coupling is a traditional route, it often suffers from halogen scrambling (exchange of Br/Cl/I) when distinct halogens are required on opposite rings. The most robust, self-validating protocol for asymmetric synthesis relies on Nucleophilic Aromatic Substitution (
Protocol: Synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene
Reaction Logic:
-
Nucleophile: 4-Bromophenol (Preserves the Br-handle).
-
Electrophile: 1-Chloro-4-fluorobenzene (F acts as the leaving group; Cl is retained).
-
Base: Potassium Carbonate (
) (Mild enough to prevent benzyne formation). -
Solvent: DMF or DMSO (Polar aprotic promotes
).
Step-by-Step Methodology:
-
Reagent Prep: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (17.3 g, 100 mmol) in DMF (100 mL).
-
Deprotonation: Add anhydrous
(20.7 g, 150 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may become heterogeneous/slurry-like. -
Addition: Add 1-Chloro-4-fluorobenzene (14.4 g, 110 mmol).
-
Reaction: Heat the mixture to 130°C under an inert atmosphere (Nitrogen/Argon) for 12–16 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower R_f) should disappear; the product (high R_f) will appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as an off-white solid or oil.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (100% Hexanes) to yield the target ether.
Visualization: Synthesis & Selectivity Workflow
Figure 1: Synthetic pathway utilizing Fluorine displacement for regiocontrol, followed by divergent reactivity options.
Part 3: Reactivity & Application Context
The utility of CAS 30427-95-3 lies in the Bond Dissociation Energy (BDE) difference between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds. This allows for sequential functionalization.
The "Br-First" Strategy (Medicinal Chemistry)
In drug discovery, this molecule acts as a linker. The Bromine is replaced first to attach a pharmacophore (e.g., a heterocycle), while the Chlorophenoxy tail serves as a lipophilic anchor that fits into hydrophobic pockets of enzymes (e.g., COX-2, Kinases).
-
Suzuki-Miyaura Coupling:
-
Catalyst:
or . -
Conditions: Mild base (
), 80°C. -
Outcome: The Br is substituted; the Cl-ether linkage remains 100% intact.
-
Agrochemical Utility (Pyrethroids & Herbicides)
The 4-chlorophenoxy moiety is a "privileged structure" in agrochemicals. It mimics the structure of pyrethrum.
-
Mechanism: The ether oxygen provides rotational flexibility, allowing the molecule to adopt conformations necessary to bind to voltage-gated sodium channels (insecticides) or phytoene desaturase (herbicides).
-
Role of Chlorine: Prevents rapid oxidative metabolism at the para position, extending the half-life of the active agent in the field.
Part 4: Handling & Safety (EHS)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Irritant: Skin and Eye Irritant (Category 2).[1]
-
Environmental: Chronic Aquatic Toxicity (Category 1/2) – Common for halogenated diphenyl ethers.
Protocols:
-
Personal Protective Equipment (PPE): Nitrile gloves are mandatory. The lipophilic nature of the compound means it can penetrate skin easily if dissolved in organic solvents.
-
Waste Disposal: Do not dispose of down drains. Halogenated aromatics require incineration in specialized chemical waste facilities to prevent the formation of dioxins (though less likely with mono-ether linkages, high-temp incineration is standard).
-
Spill Management: Absorb with sand or vermiculite.[2] Do not use water for cleanup as it spreads the lipophilic contaminant.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 128383, 1-Bromo-4-(4-chlorophenoxy)benzene. Retrieved from [Link]
- March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Reference for mechanism and leaving group ability F >> Cl).
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
